molecular formula C13H6F6O2 B6384462 5-(2,4,6-Trifluorophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1262004-05-6

5-(2,4,6-Trifluorophenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384462
CAS RN: 1262004-05-6
M. Wt: 308.17 g/mol
InChI Key: JORNHKPAQZNOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4,6-Trifluorophenyl)-3-trifluoromethoxyphenol, 95% (5-TFP-3-TFMOP) is an important compound used in a variety of scientific research applications. It is a fluorinated phenol, a type of organic compound that is widely used in the synthesis of drugs and other materials. 5-TFP-3-TFMOP is also used in the synthesis of a variety of other compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

5-TFP-3-TFMOP is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, such as polyurethanes, and in the manufacture of catalysts for various reactions. In addition, 5-TFP-3-TFMOP is used in the synthesis of fluorinated compounds, which are important in the development of new materials.

Mechanism of Action

The mechanism of action of 5-TFP-3-TFMOP is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of other compounds. It is also believed to be involved in the formation of hydrogen bonds, which can affect the reactivity of the compounds it is used in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFP-3-TFMOP are not well understood. However, it is believed that the compound may have an effect on the metabolism of certain compounds, as well as on the activity of enzymes. In addition, it is believed that the compound may act as an inhibitor of certain enzymes, which could have implications for drug development.

Advantages and Limitations for Lab Experiments

The use of 5-TFP-3-TFMOP in lab experiments has several advantages and limitations. One of the major advantages is that the compound is relatively stable, which makes it suitable for use in a variety of experiments. In addition, the compound is relatively inexpensive, which makes it a cost-effective option for many experiments. However, the compound is also highly reactive, which can make it difficult to handle in some experiments.

Future Directions

There are a number of potential future directions for the use of 5-TFP-3-TFMOP. One potential direction is the development of new drugs or materials based on the compound. In addition, the compound could be further studied to better understand its biochemical and physiological effects. Finally, the compound could be used in the synthesis of new fluorinated compounds, which could be used in the development of new materials.

Synthesis Methods

5-TFP-3-TFMOP is synthesized by a two-step process. The first step involves the reaction of 2,4,6-trifluorophenol with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a salt of 5-TFP-3-TFMOP, which is then reacted with trifluoromethyl chloride to produce the desired compound. The reaction is typically carried out in aqueous solution at temperatures between 0 and 50°C.

properties

IUPAC Name

3-(trifluoromethoxy)-5-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6O2/c14-7-3-10(15)12(11(16)4-7)6-1-8(20)5-9(2-6)21-13(17,18)19/h1-5,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORNHKPAQZNOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)(F)F)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686649
Record name 2',4',6'-Trifluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4,6-Trifluorophenyl)-3-trifluoromethoxyphenol

CAS RN

1262004-05-6
Record name 2',4',6'-Trifluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.